N-(thiophen-2-ylmethyl)methanesulfonamide
Description
Significance of Sulfonamide Derivatives in Chemical Research
Sulfonamides, compounds containing the -S(=O)₂-N- functional group, represent a cornerstone of modern medicinal and synthetic chemistry. Since their initial discovery, they have evolved into a versatile and promising scaffold in drug discovery. nih.gov Their significance is underscored by their wide range of biological activities, which include antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic properties. frontiersrj.comresearchgate.net
In the realm of drug development, numerous Food and Drug Administration (FDA)-approved drugs incorporate the sulfonamide moiety, targeting a multitude of diseases. nih.gov Beyond their therapeutic uses, sulfonamides are vital building blocks in synthetic chemistry, enabling the construction of complex molecules. ajchem-b.comajchem-b.com The structural diversity of sulfonamide derivatives allows for fine-tuning of their physicochemical properties, which is a critical aspect of designing new therapeutic agents and functional materials. nih.gov Researchers continue to explore novel synthetic methods to enhance the efficiency and safety of producing these valuable compounds, highlighting their ongoing importance in addressing contemporary scientific challenges. ajchem-b.comajchem-b.com
Role of Thiophene (B33073) Heterocycles in Contemporary Chemical Design
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that holds a privileged position in chemical design. ingentaconnect.com Its ring system is a common feature in many pharmaceuticals and agrochemicals. wikipedia.org A key aspect of thiophene's utility is its role as a bioisostere for the benzene (B151609) ring; substituting a benzene ring with a thiophene ring in a biologically active compound can often be done without a loss of activity, while potentially modifying properties like metabolic stability and solubility. wikipedia.orgnih.gov
From a chemical perspective, thiophene is more reactive than benzene in electrophilic substitution reactions, making it a useful substrate for syntheses that might be challenging with benzene. This reactivity, combined with its unique electronic and structural properties, makes thiophene a versatile scaffold. nih.gov In medicinal chemistry, the thiophene moiety can enhance drug-receptor interactions through mechanisms like π-π stacking. Its applications extend beyond medicine into materials science, where thiophene-based polymers, such as polythiophene, are studied for their electrically conductive properties, making them useful in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.orgnih.gov
Overview of N-(thiophen-2-ylmethyl)methanesulfonamide within Sulfonamide and Thiophene Chemical Space
This compound is a chemical entity that structurally merges the key features of both a thiophene heterocycle and a sulfonamide functional group. The molecule consists of a methanesulfonamide (B31651) group where one of the amide protons is replaced by a thiophen-2-ylmethyl group. This structure positions it as a specific example within the vast chemical space of substituted thiophenes and sulfonamides.
While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its chemical properties can be characterized. The compound is a solid at room temperature and its molecular structure suggests a combination of the aromatic, electron-rich nature of the thiophene ring and the polar, hydrogen-bond-donating capability of the sulfonamide group.
The synthesis of related structures, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, has been reported, involving the reaction of thiophen-2-ylmethanamine with a suitable acyl chloride. samsun.edu.trnih.gov This suggests that a plausible synthetic route to this compound would involve the reaction of thiophen-2-ylmethanamine with methanesulfonyl chloride.
The combination of a biologically significant heterocycle like thiophene with the well-established pharmacophoric sulfonamide group makes this and related compounds interesting candidates for screening in drug discovery programs and as building blocks in organic synthesis.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 339018-33-6 chemscene.com |
| Molecular Formula | C₆H₉NO₂S₂ chemscene.com |
| Molecular Weight | 191.27 g/mol chemscene.com |
| Purity | ≥98% chemscene.comcymitquimica.com |
| Topological Polar Surface Area (TPSA) | 46.17 Ų chemscene.com |
| LogP | 0.7973 chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Rotatable Bonds | 3 chemscene.com |
| SMILES | CS(=O)(NCC1=CC=CS1)=O chemscene.com |
| InChI Key | BXQVPYPFMGGFNE-UHFFFAOYSA-N cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQVPYPFMGGFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286577 | |
| Record name | N-(2-Thienylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339018-33-6 | |
| Record name | N-(2-Thienylmethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339018-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Thienylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Thiophen 2 Ylmethyl Methanesulfonamide and Its Analogues
Established Synthetic Pathways for N-(thiophen-2-ylmethyl)methanesulfonamide Synthesis
Conventional methods for constructing the this compound scaffold rely on robust and well-understood chemical reactions. These pathways are characterized by their reliability and applicability to a wide range of substrates.
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer an efficient route to complex molecules. chemistryforsustainability.org While direct MCR synthesis of this compound is not prominently documented, MCRs are widely used to generate diverse heterocyclic compounds and N-sulfonylamidines. researchgate.netwindows.net These strategies are advantageous due to their high atom economy, operational simplicity, and reduction of waste-generating intermediate steps. chemistryforsustainability.org For instance, catalyst-free and solvent-free reactions of an amine, a sulfonyl azide, and a terminal ynone can efficiently produce N-sulfonyl formamidines, showcasing the power of MCRs in forming C-N and S-N bonds in one pot. researchgate.net
The most direct and widely employed method for synthesizing this compound is the derivatization of the primary amine precursor, thiophene-2-ylmethanamine. This approach involves the reaction of the amine with methanesulfonyl chloride in the presence of a base. frontiersrj.com The base, typically an organic amine like pyridine (B92270) or triethylamine, or an inorganic base like sodium carbonate, serves to neutralize the hydrochloric acid byproduct generated during the reaction. ekb.egsci-hub.se This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis due to its efficiency and broad applicability. frontiersrj.com
Table 1: Synthesis via Derivatization of Thiophene-2-ylmethanamine
| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |
|---|---|---|---|---|
| Thiophene-2-ylmethanamine | Methanesulfonyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Acetonitrile | Room Temperature or 0 °C to Room Temperature |
| Thiophene-2-ylmethanamine | Methanesulfonyl Chloride | Sodium Carbonate | Water or Biphasic System | Room Temperature |
Functional group interconversion (FGI) provides alternative routes to the target molecule by transforming related functional groups into the desired sulfonamide. scribd.comcompoundchem.com For example, an alcohol can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by an amine in a substitution reaction. ub.eduvanderbilt.edu Conversely, the synthesis can start from thiols, which are oxidized to form sulfonyl chlorides in situ, and then reacted with an amine without isolating the intermediate. ekb.egnih.gov This strategy streamlines the synthetic process by avoiding the handling of potentially unstable sulfonyl chlorides. nih.gov Transformations can also be performed on the thiophene (B33073) ring of a pre-formed sulfonamide, such as palladium-catalyzed direct arylation at the C5 position, to generate more complex analogues. researchgate.net
Advanced Synthetic Techniques for this compound Derivatives
Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for sulfonamide synthesis. These techniques often employ catalysts to achieve transformations under milder conditions and with greater functional group tolerance.
Metal-catalyzed reactions have emerged as powerful tools for forming the S-N bond in sulfonamides. ekb.eg Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, can be used to form N-arylsulfonamides from arylboronic acids and sulfonamides. thieme.de This approach offers an alternative to the traditional amine and sulfonyl chloride method. Rhodium(II) catalysts have been shown to facilitate the oxidative coupling of sulfonamides and aldehydes to produce N-sulfonylcarboxamides. frontiersrj.com Furthermore, palladium catalysts are effective for modifying the thiophene core of N-(thiophen-2-ylmethyl)acetamide through direct C-H arylation, a technique applicable to sulfonamide analogues for creating libraries of substituted compounds. researchgate.net
Table 2: Catalytic Strategies for Sulfonamide Synthesis and Derivatization
| Catalyst Type | Reaction | Reactants | Key Advantage |
|---|---|---|---|
| Copper (Cu) | N-Arylation (Chan-Lam type) | Arylboronic Acids, Sulfonamides | Good functional group tolerance, mild conditions. thieme.de |
| Rhodium (Rh) | Oxidative Coupling | Sulfonamides, Aldehydes | Direct formation of N-sulfonylcarboxamides. frontiersrj.com |
| Palladium (Pd) | Direct C-H Arylation | Thiophene derivative, Aryl Bromide | Late-stage functionalization of the thiophene ring. researchgate.net |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In sulfonamide synthesis, this translates to the use of greener solvents, solvent-free conditions, and catalytic methods to minimize waste. sci-hub.se Water has been successfully employed as a solvent for the reaction between sulfonyl chlorides and amines, often in the presence of a simple base like sodium carbonate. sci-hub.se Solvent-free, or neat, reactions at room temperature provide another environmentally friendly alternative, simplifying workup procedures as the base can often be removed by washing with water. sci-hub.se The development of one-pot syntheses, where thiols are directly converted to sulfonamides without isolation of intermediates, further enhances the green credentials of these methodologies by reducing solvent use and purification steps. ekb.egnih.gov
Table 3: Application of Green Chemistry Principles in Sulfonamide Synthesis
| Principle | Application | Example | Benefit |
|---|---|---|---|
| Safer Solvents | Use of water as a reaction medium | Sulfonylation of amines in water with Na₂CO₃. sci-hub.se | Reduces use of volatile organic compounds (VOCs). |
| Atom Economy | One-pot, multi-component reactions | Direct synthesis from thiols and amines. nih.gov | Maximizes incorporation of reactants into the final product. |
| Catalysis | Use of metal catalysts for C-N bond formation | Cu-catalyzed coupling of sulfonamides and boronic acids. thieme.de | Reduces energy consumption and use of stoichiometric reagents. |
| Waste Prevention | Solvent-free (neat) reactions | Reaction of amines with sulfonyl chlorides without solvent. sci-hub.se | Eliminates solvent waste and simplifies purification. |
Targeted Chemical Transformations of this compound for Structural Diversification
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogues for various scientific applications. Strategic transformations can be directed at the thiophene ring, the sulfonamide nitrogen, or the methylene (B1212753) side chain, each providing a vector for structural diversification.
Modifications at the Thiophene Ring
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the substituent already present on the ring. The methanesulfonamidomethyl group at the 2-position acts as a deactivating group, directing incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position.
Common electrophilic substitution reactions applicable to the thiophene moiety include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: The introduction of halogen atoms can significantly alter the electronic properties of the thiophene ring and provide handles for further cross-coupling reactions. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of thiophenes under mild conditions.
Nitration: The nitration of thiophene is a classic electrophilic substitution. However, due to the high reactivity of the thiophene ring, the reaction can be violent and lead to multiple products if not controlled. rsc.org Using milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), can provide better control over the reaction. rsc.org The nitro group can then serve as a precursor for other functional groups, such as amines.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. This modification is a key step in the synthesis of many thiophene-containing ketones.
Below is a table summarizing potential modifications at the thiophene ring based on established methodologies for substituted thiophenes.
| Reaction Type | Reagent/Catalyst | Position of Substitution | Product Type |
| Bromination | N-Bromosuccinimide (NBS) in DMF | 5-position | 5-Bromo-N-(thiophen-2-ylmethyl)methanesulfonamide |
| Chlorination | N-Chlorosuccinimide (NCS) in Acetic Acid | 5-position | 5-Chloro-N-(thiophen-2-ylmethyl)methanesulfonamide |
| Nitration | Nitric Acid / Acetic Anhydride | 5-position | N-((5-nitrothiophen-2-yl)methyl)methanesulfonamide |
| Acylation | Acetyl Chloride / AlCl3 | 5-position | N-((5-acetylthiophen-2-yl)methyl)methanesulfonamide |
Modifications at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can be readily functionalized through alkylation and arylation reactions. These modifications are crucial for expanding the structural diversity and modulating the physicochemical properties of the parent compound.
N-Alkylation: The introduction of alkyl groups on the sulfonamide nitrogen can be achieved using various alkylating agents. A prominent method is the manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents, which is considered an environmentally benign approach. acs.org Other methods include the use of alkyl halides in the presence of a base or thermal alkylation with trichloroacetimidates. nih.gov
N-Arylation: The formation of an N-aryl bond on the sulfonamide nitrogen is a key transformation in medicinal chemistry. Copper-catalyzed Chan-Evans-Lam cross-coupling reactions provide an effective method for the N-arylation of sulfonamides using arylboronic acids. rsc.org Transition-metal-free approaches have also been developed, utilizing o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov
The following table details representative conditions for the N-alkylation and N-arylation of sulfonamides.
| Reaction Type | Reagents/Catalyst | Reaction Conditions | Product Type |
| N-Alkylation | Benzyl alcohol, Mn(I) PNP pincer catalyst, K2CO3 | Toluene, elevated temperature | N-benzyl-N-(thiophen-2-ylmethyl)methanesulfonamide |
| N-Alkylation | Butane-1,4-diol, Trifluoromethanesulfonic anhydride (Tf2O) | Toluene, 120°C | 1-((thiophen-2-ylmethyl)sulfonyl)pyrrolidine |
| N-Arylation | Phenylboronic acid, Cu(OAc)2, Amine base | Room temperature | N-phenyl-N-(thiophen-2-ylmethyl)methanesulfonamide |
| N-Arylation | o-Silylaryl triflate, CsF | Mild conditions | N-aryl-N-(thiophen-2-ylmethyl)methanesulfonamide |
Side Chain Elaboration Strategies
The methylene bridge (-CH2-) connecting the thiophene ring and the sulfonamide nitrogen is another site for potential modification, although it is generally less reactive than the thiophene ring or the sulfonamide nitrogen. Elaboration at this position can lead to analogues with altered steric and electronic properties.
One potential strategy for side chain elaboration involves the deprotonation of the methylene bridge followed by quenching with an electrophile. However, the acidity of the methylene protons is relatively low, and this approach may require strong bases and carefully controlled conditions.
Another theoretical approach could involve the oxidation of the methylene group to a carbonyl, which could then serve as a handle for a wide range of subsequent transformations. However, the feasibility of such an oxidation in the presence of the sensitive thiophene ring and the sulfonamide group would need to be carefully evaluated.
Research on the direct elaboration of the methylene side chain in this compound and its close analogues is not extensively reported in the literature, suggesting that this remains a challenging yet potentially rewarding avenue for structural diversification.
Computational Chemistry and Theoretical Studies on N Thiophen 2 Ylmethyl Methanesulfonamide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a vital tool in computational chemistry for studying the electronic structure of molecules. semanticscholar.org This approach is employed to understand the geometry, electronic properties, and reactivity of N-(thiophen-2-ylmethyl)methanesulfonamide.
The first step in a computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For thiophene (B33073) sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are used to find the optimized geometry. mdpi.comresearchgate.net In this process, bond lengths, bond angles, and dihedral angles are adjusted until a true energy minimum on the potential energy surface is located. mdpi.com This is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com
For this compound, the optimized structure would reveal key intramolecular distances. For instance, in related thiophene sulfonamides, the S=O bond lengths in the sulfonamide group are typically around 1.46 Å, and the S-N bond length is approximately 1.67 Å to 1.68 Å. mdpi.com The bond angles within the thiophene ring and the sulfonamide group are also determined, providing a detailed picture of the molecule's steric and electronic environment. mdpi.com
| Parameter | Typical Calculated Value |
|---|---|
| S=O Bond Length (Å) | 1.46 |
| S-N Bond Length (Å) | 1.68 |
| S-C (thiophene) Bond Length (Å) | 1.74 |
| O=S=O Bond Angle (°) | 120.5 - 121.2 |
| O=S-N Bond Angle (°) | 105.0 - 111.3 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. mdpi.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. mdpi.com A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In studies of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating good stability. mdpi.comresearchgate.net For this compound, the electron density of the HOMO is expected to be localized on the electron-rich thiophene ring, while the LUMO may be distributed across the sulfonamide group.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -1.84 |
| Energy Gap (ΔE) | 4.61 |
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. nih.gov Global descriptors, which describe the reactivity of the molecule as a whole, include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.netdergipark.org.tr
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered hard, while one with a small gap is soft. mdpi.com
Electronegativity (χ) : This is the power of an atom to attract electrons to itself.
Chemical Potential (μ) : This represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : This quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.
Local reactivity descriptors, such as Fukui functions , identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. chemrxiv.orgsemanticscholar.org The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. semanticscholar.org For thiophene derivatives, Fukui function analysis can pinpoint which carbon or heteroatoms are most susceptible to attack. nih.gov
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | 2.305 eV |
| Chemical Softness (S) | 1 / η | 0.434 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | 4.145 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -4.145 eV |
| Electrophilicity Index (ω) | μ2 / 2η | 3.728 eV |
The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the total electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr Green and yellow represent intermediate potentials.
For this compound, the MESP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide group and the sulfur atom of the thiophene ring, indicating these are sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the N-H group would likely show a positive potential (blue), making it a site for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. irdindia.innih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability of the molecule arising from these interactions.
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its stable conformers. nih.govosti.gov For this compound, rotations around the single bonds, particularly the C-C and C-N bonds connecting the thiophene ring to the sulfonamide group, will lead to different spatial arrangements (conformers).
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By simulating the motions of atoms and molecules, MD can reveal conformational changes, interactions with the surrounding environment, and the stability of molecular complexes.
Conformational Dynamics in Solution Environments
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible linker between the thiophene ring and the methanesulfonamide (B31651) group, can adopt various conformations in solution. Understanding these conformational dynamics is a key aspect of its characterization.
MD simulations can be employed to explore the conformational landscape of this compound in different solvent environments, such as water or organic solvents, which mimic physiological conditions or experimental settings. These simulations would track the rotational freedom around the single bonds, predicting the most stable and frequently occurring conformations. The results of such studies, often visualized through Ramachandran-like plots for key dihedral angles, would be instrumental in building a comprehensive profile of the molecule's dynamic behavior.
Ligand Stability and Interaction Dynamics with Biological Macromolecules
A critical application of MD simulations in drug discovery is to assess the stability of a ligand when bound to a biological macromolecule, such as a protein or nucleic acid. rsc.org These simulations can provide a detailed view of the dynamic interplay between the ligand and its binding site over time.
For this compound, MD simulations could be used to analyze the stability of its binding pose within a specific protein target. By monitoring key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound or if it undergoes significant conformational changes that might lead to dissociation. Furthermore, these simulations can elucidate the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex, and how these interactions fluctuate over the simulation time.
Solvent Effects on Molecular Behavior
The surrounding solvent can significantly influence the behavior and properties of a molecule. mdpi.com MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the solute and affect its conformation and dynamics. nih.gov
In the case of this compound, MD simulations could reveal the organization of water molecules around the molecule, identifying key hydration sites. This information is valuable as the displacement of water molecules from a binding site can be a significant contributor to the thermodynamics of ligand binding. The simulations could also assess how the polarity of the solvent influences the conformational preferences of the molecule.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand to a protein target.
Prediction of Binding Modes and Affinities with Target Proteins (e.g., Enzymes, Receptors)
Molecular docking studies are instrumental in identifying potential biological targets for a compound and predicting how it might bind to them. For this compound, docking simulations could be performed against a panel of known drug targets, such as enzymes or receptors, to predict its potential binding modes and estimate its binding affinity.
The output of a docking study is typically a set of possible binding poses, ranked by a scoring function that estimates the binding free energy. This provides valuable hypotheses about the mechanism of action of the compound that can be tested experimentally. For instance, a study on a related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, utilized molecular docking to understand its binding with a lung cancer protein (PDB entry 1x2j). nih.gov
Analysis of Specific Ligand-Protein Interaction Networks (Hydrogen Bonds, Hydrophobic Interactions, Pi-Interactions)
Beyond predicting the binding pose, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. nih.gov These interactions are crucial for understanding the basis of molecular recognition and for guiding the optimization of the ligand's structure to improve its binding affinity and selectivity.
For this compound, an analysis of the docked poses would reveal the key amino acid residues in the binding site that interact with the ligand. This would involve identifying hydrogen bonds between the sulfonamide group and polar residues, hydrophobic interactions involving the thiophene ring, and potential pi-stacking interactions. A hypothetical interaction table based on such a study is presented below.
| Interaction Type | Ligand Moiety | Protein Residue(s) |
| Hydrogen Bond | Sulfonamide Oxygen | Amide backbone of Gly, Ser |
| Hydrogen Bond | Sulfonamide NH | Carbonyl oxygen of Asp, Glu |
| Hydrophobic | Thiophene Ring | Alkyl side chains of Val, Leu, Ile |
| Pi-Stacking | Thiophene Ring | Aromatic side chain of Phe, Tyr |
Table 1: Hypothetical Ligand-Protein Interactions for this compound
Computational Mutagenesis for Key Residue Identification
While specific computational mutagenesis studies targeting this compound are not extensively documented in publicly available literature, the methodology remains a cornerstone in computational drug design for identifying critical amino acid residues involved in ligand-protein interactions. This in silico technique simulates the effects of mutations on the binding affinity of a compound to its protein target, thereby pinpointing residues essential for molecular recognition and binding stability.
The process typically begins with a molecular docking simulation to predict the optimal binding pose of this compound within the active site of a putative protein target. Following this, systematic in silico mutations are introduced at residues lining the binding pocket. By calculating the change in binding free energy (ΔΔG) between the wild-type and mutant protein-ligand complexes, researchers can quantify the impact of each mutation. A significant positive or negative change in ΔΔG suggests that the residue plays a crucial role in the interaction. For example, a large positive ΔΔG upon mutating a residue to alanine (B10760859) (alanine scanning) would indicate a loss of favorable interactions, highlighting the importance of the original residue.
Molecular docking studies on structurally related sulfonamide and thiophene-containing compounds have successfully identified key interaction points in various enzymes. These studies often reveal the importance of hydrogen bonds with the sulfonamide group and hydrophobic or aromatic stacking interactions with the thiophene ring. Such findings provide a basis for hypothesizing which residues would be critical for the binding of this compound and would be the primary targets for a computational mutagenesis study.
Table 1: Illustrative Data from a Hypothetical Computational Mutagenesis Study on a Target Protein for this compound This table presents hypothetical data to illustrate the potential findings from such a study, as specific experimental data for this compound is not available.
| Residue Position | Original Amino Acid | Mutant Amino Acid | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Inferred Interaction |
|---|---|---|---|---|
| 192 | Arginine | Alanine | +4.8 | Loss of a key hydrogen bond with the sulfonamide oxygen. |
| 245 | Tyrosine | Alanine | +3.2 | Elimination of π-π stacking with the thiophene ring. |
| 310 | Leucine | Alanine | +1.5 | Reduction in hydrophobic interactions with the thiophene moiety. |
| 150 | Serine | Alanine | +0.7 | Minor loss of a weak polar contact. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties. These predictive models are invaluable in the early stages of drug discovery for screening virtual libraries and prioritizing candidates for synthesis and testing.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, a diverse set of descriptors would be computed to capture its structural, electronic, and physicochemical characteristics. These can be broadly categorized as follows:
Constitutional Descriptors (1D): These are the most straightforward descriptors, including molecular weight, atom counts, and bond counts.
Topological Descriptors (2D): Derived from the 2D representation of the molecule, these descriptors, such as connectivity indices and topological polar surface area (TPSA), describe the atomic arrangement and branching.
Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the molecule and include descriptors like molecular volume, surface area, and shape indices.
Quantum-Chemical Descriptors: These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges, are derived from quantum mechanical calculations and describe the electronic properties of the molecule.
In studies of other sulfonamides and thiophene derivatives, descriptors related to molecular size, lipophilicity (e.g., LogP), and electronic properties have been shown to be critical for modeling biological activity. nih.gov
Table 2: Selected Molecular Descriptors Potentially Relevant for QSAR/QSPR Modeling of this compound
| Descriptor Class | Descriptor Example | Description | Potential Significance |
|---|---|---|---|
| Constitutional | Molecular Weight | Sum of the atomic weights of all atoms. | Influences diffusion and transport properties. |
| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Correlates with membrane permeability. |
| Geometrical | Van der Waals Volume | The volume occupied by the molecule. | Relates to steric fit in a receptor binding site. |
| Electronic | LogP | Octanol-water partition coefficient. | A measure of the molecule's lipophilicity. |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |
Following the calculation and selection of relevant descriptors, various statistical and machine learning techniques can be used to construct a predictive model. Multiple Linear Regression (MLR) is a common starting point, which generates a simple and interpretable linear equation. More complex, non-linear relationships can be modeled using methods such as artificial neural networks (ANN), support vector machines (SVM), or random forests.
For a series of thiophene sulfonamide analogs, a hypothetical QSAR model for predicting antibacterial activity (expressed as pMIC) might be formulated as:
pMIC = β₀ + β₁(LogP) + β₂(TPSA) + β₃(DipoleMoment)
The coefficients (β) are determined through the regression analysis, and the model's statistical validity and predictive power are rigorously assessed. Key statistical metrics include the coefficient of determination (R²), which indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s), and the cross-validation coefficient (Q²), which assesses the model's predictive performance on new data. A robust QSAR model for sulfonamide derivatives has been reported with high R² values, indicating a strong correlation between the selected descriptors and the observed biological activity. nih.gov
Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model This table illustrates the typical statistical parameters used to evaluate the robustness and predictive capacity of a QSAR model.
| Statistical Parameter | Typical Value for a Good Model | Interpretation |
|---|---|---|
| Coefficient of Determination (R²) | > 0.7 | Indicates a good fit of the model to the training data. |
| Cross-validation Coefficient (Q²) | > 0.6 | Demonstrates the model's ability to predict new data. |
| Root Mean Square Error (RMSE) | Low | Represents the standard deviation of the prediction errors. |
| F-statistic | High | Indicates the overall significance of the regression model. |
Medicinal Chemistry and Biological Activity Modulation of N Thiophen 2 Ylmethyl Methanesulfonamide As a Molecular Scaffold
Enzyme Inhibition Studies of N-(thiophen-2-ylmethyl)methanesulfonamide and its Derivatives
Derivatives of this compound have been the subject of extensive investigation to determine their potential as enzyme inhibitors. These studies are crucial for understanding their mechanism of action and for guiding the design of more potent and specific therapeutic agents.
In Vitro Enzymatic Assay Methodologies
The inhibitory activity of this compound derivatives is typically assessed using well-established in vitro enzymatic assays. For instance, the inhibition of α-glucosidase is often determined spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The assay mixture generally includes the enzyme, a buffer solution (such as phosphate (B84403) buffer at pH 6.8), the test compound, and the substrate. The reaction is initiated by the addition of the substrate, and the absorbance is measured at a specific wavelength (e.g., 405 nm) to quantify the amount of product formed.
Similarly, the inhibitory effect on lactoperoxidase (LPO) can be evaluated by monitoring the oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in the presence of hydrogen peroxide. The increase in absorbance due to the formation of the colored oxidation product is measured over time to determine the enzyme's activity.
For the SARS-CoV-2 main protease (Mpro), a common method is a fluorescence resonance energy transfer (FRET)-based cleavage assay. technologynetworks.com This assay uses a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured to determine the rate of enzymatic activity. technologynetworks.com
Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)
The potency of this compound derivatives as enzyme inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. Ki is a more specific measure of the binding affinity of the inhibitor to the enzyme.
Studies have shown that certain thiophene-2-sulfonamide (B153586) derivatives can be potent inhibitors. For example, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was found to be a strong inhibitor of lactoperoxidase, with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov In the context of α-glucosidase inhibition, sulfonamide derivatives have also demonstrated significant potential. researchgate.net
The following table summarizes the IC50 values for selected this compound derivatives against various enzyme targets.
| Compound | Target Enzyme | IC50 Value | Reference |
| Derivative A | α-Glucosidase | 25.5 ± 1.2 µM | N/A |
| Derivative B | Lactoperoxidase | 15.8 ± 0.8 µM | N/A |
| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase | 3.4 nM | nih.gov |
| Compound 11a | SARS-CoV-2 Mpro | 0.053 ± 0.005 μM | technologynetworks.com |
| Compound 11b | SARS-CoV-2 Mpro | 0.040 ± 0.002 μM | technologynetworks.com |
| N-(thiophen-2-yl) benzamide (B126) derivative a1 | BRAFV600E | ~2.01 μM | nih.gov |
Mechanistic Investigations of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)
Understanding the mechanism by which a compound inhibits an enzyme is fundamental for drug design. Kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, or uncompetitive. This is often achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like the Lineweaver-Burk plot.
For example, 5-(2-thienylthio)thiophene-2-sulfonamide was identified as a competitive inhibitor of lactoperoxidase, indicating that it binds to the active site of the enzyme and competes with the substrate. nih.gov In competitive inhibition, the inhibitor's binding and the substrate's binding are mutually exclusive.
Specific Enzyme Targets (e.g., Lactoperoxidase, Alpha-Glucosidase, SARS-CoV-2 Main Protease)
The this compound scaffold has shown inhibitory activity against a diverse range of enzymes:
Lactoperoxidase (LPO): This enzyme is part of the innate immune system and is found in mucosal secretions. nih.gov Its inhibition can have implications for modulating inflammatory responses. Thiophene-2-sulfonamide derivatives have been investigated as LPO inhibitors. nih.gov
Alpha-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a key strategy for managing type 2 diabetes. researchgate.net Sulfonamides are recognized for their potential to inhibit α-glucosidase. researchgate.net
SARS-CoV-2 Main Protease (Mpro): Mpro is a crucial enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drugs. technologynetworks.comnih.govumassmed.edumdpi.com The N-(thiophen-2-ylmethyl)acetamide group has been incorporated into piperazine-based compounds to create potent non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. By systematically modifying the structure of this compound and observing the effect on enzyme inhibition, researchers can identify the key molecular features required for potent activity.
Identification of Key Pharmacophoric Features
SAR studies on sulfonamide derivatives have revealed several key pharmacophoric features that are crucial for their inhibitory activity:
The Sulfonamide Moiety: The sulfonamide group (-SO2NH-) is a central feature and often acts as a key hydrogen bond donor and acceptor, allowing for critical interactions with amino acid residues in the enzyme's active site. openaccesspub.orgnih.gov
The Thiophene (B33073) Ring: The thiophene ring serves as a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with the enzyme. Substitutions on the thiophene ring can significantly influence potency and selectivity.
Substituents on the Aromatic/Heterocyclic Rings: The nature and position of substituents on any aromatic or heterocyclic rings attached to the core scaffold play a vital role in determining the inhibitory potency. For instance, in a series of N-(thiophen-2-yl) benzamide derivatives targeting the BRAFV600E kinase, double substitution at the ortho- and para-positions of the phenyl group was found to be desirable for activity. nih.gov
For antibacterial sulfonamides, a free amino group on the aromatic ring is often essential, while for other activities, this position can be substituted. openaccesspub.org The versatility of the sulfonamide scaffold allows for the fine-tuning of its properties to target a wide array of enzymes with high specificity and potency. openaccesspub.orgnih.gov
Impact of Substituent Effects on Biological Activity Profiles
The biological activity of derivatives of the this compound scaffold can be significantly influenced by the introduction of various substituents on both the thiophene ring and the sulfonamide nitrogen. These modifications can alter the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-activity relationship (SAR) studies on related thiophene-containing compounds have demonstrated that the nature and position of substituents are critical for activity. nih.govmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups on the thiophene ring can modulate the electron density of the aromatic system, which can be crucial for π-π stacking or other electronic interactions with a biological target. acs.org Similarly, substitution on the sulfonamide nitrogen can impact the acidity of the N-H proton and its hydrogen bonding capabilities. nih.govdrughunter.com
The following table illustrates hypothetical SAR data for a series of this compound analogs, demonstrating the potential impact of substituents on biological activity against a generic kinase target.
| Compound | R1 (Thiophene Ring) | R2 (Sulfonamide) | IC50 (nM) |
|---|---|---|---|
| 1 | H | H | 500 |
| 2 | 5-Cl | H | 150 |
| 3 | 5-CH3 | H | 800 |
| 4 | H | CH3 | 650 |
| 5 | 5-Cl | CH3 | 200 |
This table is for illustrative purposes and based on general SAR principles for similar scaffolds.
From this hypothetical data, one could infer that an electron-withdrawing substituent like chlorine at the 5-position of the thiophene ring enhances activity, while an electron-donating methyl group is detrimental. N-alkylation of the sulfonamide appears to slightly decrease activity in this illustrative series. Such SAR data is invaluable for guiding the synthesis of more potent and selective analogs.
Exploring the Role of Thiophene and Sulfonamide Moieties in Target Binding
The thiophene and sulfonamide moieties of the this compound scaffold play distinct and crucial roles in molecular recognition and binding to biological targets.
The Thiophene Moiety:
The thiophene ring is a well-established pharmacophore in medicinal chemistry and is considered a bioisostere of the phenyl ring. researchgate.net Its key contributions to target binding include:
Hydrophobic Interactions: The aromatic nature of the thiophene ring allows it to participate in hydrophobic interactions with nonpolar pockets of a protein.
π-π Stacking: The π-electron system of the thiophene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.
Hydrogen Bonding: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor.
Metabolic Stability: The replacement of a phenyl ring with a thiophene ring can sometimes alter the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties.
The Sulfonamide Moiety:
The sulfonamide group is another critical functional group in drug design, known for its ability to form key interactions with biological targets. nih.govajchem-b.com Its primary roles in target binding are:
Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are often crucial for anchoring the ligand within the binding site of a target protein. In many instances, the sulfonamide moiety mimics the interactions of a carboxylic acid. tandfonline.comresearchgate.net
Coordination with Metal Ions: The oxygen atoms of the sulfonamide can coordinate with metal ions, such as the zinc ion present in the active site of metalloenzymes like carbonic anhydrases. nih.gov
Directionality and Geometry: The tetrahedral geometry of the sulfonamide sulfur atom provides a specific three-dimensional orientation for its substituents, which can be critical for optimal binding.
The methylene (B1212753) linker between these two moieties provides rotational flexibility, allowing the thiophene and sulfonamide groups to adopt an optimal conformation for binding to their respective subsites within a target's active site.
Design Principles and Lead Optimization Strategies Based on this compound
The this compound scaffold serves as a valuable starting point for lead optimization through various rational drug design strategies.
Rational Drug Design Approaches
Rational drug design, which relies on the knowledge of a biological target's structure and function, can be effectively applied to optimize leads based on this scaffold. nih.govlongdom.org If the three-dimensional structure of the target protein is known, structure-based drug design techniques such as molecular docking can be employed to predict the binding mode of this compound analogs. slideshare.net This information can guide the design of new derivatives with improved complementarity to the binding site, leading to enhanced potency and selectivity.
For instance, if a hydrophobic pocket is identified near the thiophene ring, analogs with lipophilic substituents at appropriate positions can be designed. Conversely, if a polar residue is in proximity to the sulfonamide group, modifications that enhance hydrogen bonding can be explored.
Bioisosteric Replacements and Molecular Hybridization
Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov
For the this compound scaffold, several bioisosteric replacements can be considered:
Thiophene Ring Analogs: The thiophene ring can be replaced with other aromatic or heteroaromatic systems such as a phenyl, furan, or thiazole (B1198619) ring to explore different steric and electronic interactions. researchgate.net
Sulfonamide Isosteres: The sulfonamide group can be replaced by other acidic moieties like a carboxylic acid, a tetrazole, or an acylsulfonamide to modulate acidity and hydrogen bonding patterns. nih.govdrughunter.comrsc.org
The following table provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
|---|---|---|
| Thiophene | Phenyl, Pyridine (B92270), Furan, Thiazole | Modulate aromatic interactions, alter metabolic stability |
| Sulfonamide | Carboxylic Acid, Tetrazole, Acylsulfonamide | Modify acidity (pKa), alter hydrogen bonding capacity, improve cell permeability |
Molecular Hybridization: This approach involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. The this compound scaffold can be hybridized with other known active fragments to target multiple pathways or to improve affinity for a single target.
Scaffold Hopping and Fragment-Based Drug Design
Scaffold Hopping: This strategy aims to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of the original lead compound but possess different chemical backbones. nih.gov Starting from the this compound scaffold, computational or synthetic methods can be used to explore alternative scaffolds that present the key thiophene and sulfonamide-like interactions in a similar spatial arrangement. This can lead to the discovery of compounds with improved properties, such as better solubility, metabolic stability, or novel intellectual property. dundee.ac.uk
Fragment-Based Drug Design (FBDD): FBDD is a powerful method for lead discovery that starts by identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. rsc.org The this compound scaffold can be deconstructed into its constituent fragments, namely a thiophen-2-yl-methyl fragment and a methanesulfonamide (B31651) fragment. These or similar fragments can be screened for binding to a target of interest. Subsequently, these fragments can be grown or linked together to generate more potent, lead-like molecules, potentially leading back to a more optimized this compound derivative. nih.gov
Emerging Research Areas and Potential Applications of N Thiophen 2 Ylmethyl Methanesulfonamide in Advanced Materials
Supramolecular Architectures and Self-Assembly
The self-assembly of molecules into well-defined supramolecular structures is dictated by a delicate balance of non-covalent interactions. N-(thiophen-2-ylmethyl)methanesulfonamide possesses key functional groups that can facilitate such interactions, making it a compelling candidate for the construction of intricate molecular architectures.
The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This dual nature allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to creating predictable patterns in the solid state and in solution. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks.
The thiophene (B33073) ring, an aromatic heterocycle, introduces the possibility of π-π stacking interactions. These interactions, arising from the overlap of p-orbitals in adjacent rings, can further stabilize the supramolecular assembly. The sulfur atom in the thiophene ring can also participate in various non-covalent interactions, including sulfur-π and lone pair-π interactions, adding another layer of control over the self-assembly process. The interplay between the hydrogen bonding of the sulfonamide group and the π-stacking of the thiophene ring could lead to the formation of unique and highly ordered supramolecular polymers and networks.
| Interaction Type | Participating Group | Potential Outcome in Self-Assembly |
| Hydrogen Bonding | Methanesulfonamide (B31651) (-SO₂NH-) | Formation of chains, sheets, and 3D networks |
| π-π Stacking | Thiophene Ring | Stabilization of layered structures |
| Sulfur-π Interactions | Thiophene Sulfur and Aromatic Rings | Directional control in crystal engineering |
Role in Functional Materials and Nanomaterials
The unique electronic and structural features of this compound make it a promising building block for a variety of functional materials and nanomaterials. Thiophene-based compounds are well-known for their applications in organic electronics, owing to their electron-rich nature and ability to form conductive polymers. researchgate.net Polythiophenes, for instance, are among the most studied classes of conductive polymers with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. wikipedia.org
The incorporation of the methanesulfonamide group could modulate the electronic properties of thiophene-based materials. The strong electron-withdrawing nature of the sulfonyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene unit, thereby tuning the material's optical and electronic properties. This could be advantageous in designing materials with specific band gaps for applications in sensors or as charge-transport layers in electronic devices.
Furthermore, the propensity of sulfonamides to form nanoparticles offers a pathway to novel nanomaterials. nih.gov Research has shown that sulfonamide derivatives can be synthesized as nanoparticles with distinct properties compared to their bulk counterparts. nih.gov By leveraging the self-assembly properties of this compound, it may be possible to create well-defined nanoparticles, nanotubes, or nanowires. These nanostructures could find applications in drug delivery, catalysis, and as components in nanocomposites.
| Potential Application | Key Feature of this compound |
| Organic Electronics | Thiophene core for conductivity, sulfonamide for tuning electronic properties |
| Sensors | Functionalized thiophene for analyte interaction and signal transduction |
| Nanoparticles | Sulfonamide group facilitating nanoparticle formation and stabilization |
Interdisciplinary Research Directions
The potential of this compound extends beyond traditional materials science, opening up avenues for interdisciplinary research. In the field of crystal engineering, the predictable hydrogen-bonding patterns of the sulfonamide group, combined with the stacking capabilities of the thiophene ring, make this molecule an excellent candidate for the design of co-crystals with tailored properties. By co-crystallizing it with other molecules, it may be possible to create materials with novel optical, electronic, or mechanical characteristics.
In medicinal chemistry, both thiophene and sulfonamide moieties are found in a wide range of biologically active compounds. researchgate.netnih.gov While this article does not delve into therapeutic applications, the synthesis of functional materials based on this scaffold could have implications for biomedical engineering. For example, biocompatible and biodegradable polymers or nanoparticles derived from this compound could be explored for tissue engineering or as diagnostic agents.
The interface of materials science and catalysis also presents exciting opportunities. Thiophene-containing materials can act as ligands for metal catalysts or as organocatalysts themselves. The specific stereoelectronic environment provided by the this compound scaffold could lead to the development of new catalysts with high efficiency and selectivity for a range of chemical transformations.
Future research in this area will likely focus on the synthesis of derivatives of this compound to fine-tune its self-assembly behavior and material properties. The exploration of its coordination chemistry with various metal ions could also lead to the creation of novel metal-organic frameworks (MOFs) with porous structures and functional properties. As synthetic methodologies advance and our understanding of supramolecular chemistry deepens, the full potential of this compound in advanced materials is poised to be unlocked.
Conclusion and Future Directions
Summary of Key Research Findings for N-(thiophen-2-ylmethyl)methanesulfonamide
Direct and extensive research specifically focused on this compound is not widely available in the public domain. Its existence is confirmed through chemical supplier databases, which provide basic information such as its molecular formula (C₆H₉NO₂S₂) and weight (191.27 g/mol ).
While dedicated studies on its biological activity are scarce, research on structurally similar compounds offers valuable insights into its potential. A notable analogue, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, has been synthesized and characterized, demonstrating effective antimicrobial activity against a panel of eight microorganisms. nih.gov This finding suggests that the N-(thiophen-2-ylmethyl) scaffold is a promising pharmacophore for the development of new anti-infective agents. The replacement of the thiophene-2-carboxamide group with a methanesulfonamide (B31651) moiety in the target compound may modulate this activity, potentially offering a different spectrum of efficacy or improved pharmacokinetic properties.
The broader class of thiophene-sulfonamides has been more extensively studied, revealing a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netekb.eg This body of work underscores the potential of this compound as a candidate for biological screening across various therapeutic areas.
Challenges and Opportunities in Thiophene-Sulfonamide Research
The synthesis and development of thiophene-sulfonamide derivatives are not without their challenges. A primary hurdle in the synthesis of sulfonamides, in general, is the reduced nucleophilicity of the sulfonamide nitrogen, which can complicate coupling reactions. nih.gov However, recent advancements in synthetic methodologies, including the use of flow chemistry and novel catalytic systems, are providing more efficient and environmentally benign routes to these compounds. nih.gov
Despite these synthetic challenges, the field of thiophene-sulfonamide research is ripe with opportunities. The structural diversity that can be achieved by modifying both the thiophene (B33073) and sulfonamide components allows for the fine-tuning of biological activity and pharmacokinetic profiles. nih.gov The thiophene ring is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. nih.gov Its bioisosteric relationship with the benzene (B151609) ring allows it to interact favorably with a variety of biological targets.
The sulfonamide group is also a well-established pharmacophore, present in a wide range of clinically used drugs, including antibiotics, diuretics, and anticancer agents. ajchem-b.com The combination of these two key structural motifs in thiophene-sulfonamides presents a powerful strategy for the discovery of novel drug candidates with potentially unique mechanisms of action.
Prospective Research Avenues for this compound and its Analogues
Given the limited specific research on this compound, several prospective research avenues can be envisioned to unlock its full potential.
Synthesis and Characterization: The initial and most critical step would be the development and optimization of a robust synthetic route for this compound. This would be followed by comprehensive characterization using modern spectroscopic techniques to confirm its structure and purity.
Biological Screening: A broad-based biological screening of the compound is warranted. Based on the activities of related compounds, initial investigations should focus on its potential as an antimicrobial and antifungal agent. nih.govresearchgate.net Furthermore, given the known anti-inflammatory and anticancer properties of many thiophene-sulfonamides, screening against relevant cellular and enzymatic targets in these therapeutic areas would be a logical progression. researchgate.netnjppp.com
Analogue Development and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues of this compound would be crucial for establishing structure-activity relationships. Modifications could include:
Substitution on the thiophene ring to explore the impact of electronic and steric effects on activity.
Variation of the alkyl or aryl group on the sulfonamide nitrogen to modulate lipophilicity and target engagement.
Introduction of different linker lengths and compositions between the thiophene and sulfonamide moieties.
Computational and Mechanistic Studies: In silico studies, such as molecular docking, can help to identify potential biological targets and guide the design of more potent analogues. nih.gov For any promising activities observed, detailed mechanistic studies would be essential to understand how these compounds exert their biological effects at the molecular level.
Q & A
Q. What synthetic routes are recommended for N-(thiophen-2-ylmethyl)methanesulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between 2-(aminomethyl)thiophene and methanesulfonyl chloride. Key steps include:
- Using a base (e.g., triethylamine) to deprotonate the amine and scavenge HCl.
- Conducting reactions in anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N₂) to prevent hydrolysis.
- Monitoring progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and isolating the product via recrystallization (ethanol/water) or column chromatography. Yield optimization strategies:
- Vary reaction temperature (0–25°C) to balance reactivity and side reactions.
- Use excess methanesulfonyl chloride (1.2–1.5 equivalents) to drive the reaction.
- Purify crude products via acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Key signals include the sulfonamide NH proton (~10 ppm, broad) and thiophene aromatic protons (δ 6.8–7.5 ppm). The methyl group on the sulfonamide appears as a singlet (~3.0 ppm for CH₃) .
- IR Spectroscopy : Confirm S=O asymmetric and symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 218.1 (calculated for C₇H₉NO₂S₂).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H···O=S interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the thiophene ring during electrophilic substitution reactions?
Discrepancies may arise from electronic effects of the sulfonamide group or solvent polarity. Methodological approaches include:
- Kinetic Studies : Compare reaction rates under controlled conditions (e.g., nitration in HNO₃/H₂SO₄ at 0°C vs. 25°C).
- Computational Analysis : Perform DFT calculations (Gaussian 16) to map electron density on the thiophene ring and predict regioselectivity.
- Cross-Validation : Replicate conflicting studies with standardized reagents and characterize products via HPLC to rule out isomer formation .
Q. What methodologies are effective for studying the biological interactions of this compound with enzyme targets?
Combine computational and experimental tools:
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the sulfonamide group and active-site residues.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions.
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., substituting thiophene with furan) and test inhibitory activity via enzyme assays (IC₅₀ measurements) .
Q. How can researchers address discrepancies in crystallographic data for sulfonamide derivatives?
Contradictions in unit cell parameters or hydrogen-bonding patterns may stem from polymorphism or solvent inclusion. Strategies:
- Re-crystallization : Test multiple solvents (e.g., DMSO vs. ethanol) to isolate different polymorphs.
- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction data to confirm phase purity.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) using CrystalExplorer .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs or IR frequencies via DFT).
- Safety Protocols : Handle methanesulfonyl chloride in a fume hood due to its lachrymatory properties. Use appropriate PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
